Bienvenue dans la boutique en ligne BenchChem!

STIMA-1

Mutant p53 reactivation Cancer therapeutics Small molecule screening

STIMA-1 reactivates mutant p53 via covalent thiol modification, restoring DNA binding (3-fold enhancement) and inducing p21/PUMA/Bax in tumor cells. Exhibits IC50 3.4 µM (H1299-His175), 4.9 µM (Saos-2-His273), with 3.9-fold selectivity over wt p53 and 6.0-fold over normal fibroblasts. Distinct Michael acceptor mechanism avoids MQ-mediated alkylation of PRIMA-1/APR-246. Validated reference standard for p53 reactivator screening and apoptosis pathway dissection.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 91634-12-7
Cat. No. B1662436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTIMA-1
CAS91634-12-7
Synonyms2-Vinylquinazolin-4(3H)-one;  2-Ethenyl-4(3H)-quinazolinone
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC=CC1=NC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
InChIKeyVCHFWHQHIKFOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STIMA-1 (CAS 91634-12-7) Mutant p53 Reactivator: Chemical Identity and Research-Grade Procurement Specifications


STIMA-1 (2-Vinyl-4-quinazolinol, also designated p53 Activator VII) is a low molecular weight styrylquinazoline compound with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. It functions as a cell-permeable small molecule reactivator of mutant p53, restoring sequence-specific DNA binding and transcriptional activity to conformationally compromised p53 proteins . The compound is supplied as an off-white solid with a purity ≥95% by HPLC and demonstrates solubility in DMSO at 50 mg/mL . As a research tool, STIMA-1 enables investigation of mutant p53-dependent apoptosis pathways and serves as a reference compound for the discovery and validation of novel p53 reactivators [1].

Why STIMA-1 Cannot Be Substituted with Generic Mutant p53 Reactivators in Critical Research Workflows


Mutant p53 reactivators exhibit distinct chemical mechanisms, selectivity profiles, and potency differences that preclude simple interchangeability in experimental systems. While several compounds (e.g., CP-31398, PRIMA-1, MIRA-1) share the broad classification of "mutant p53 reactivators," their molecular targets, covalent modification chemistry, and off-target effects vary substantially [1]. STIMA-1 functions as a Michael acceptor that covalently modifies free thiols on mutant p53, a mechanism distinct from the methylene quinuclidinone (MQ)-mediated alkylation employed by PRIMA-1/APR-246 [2]. Furthermore, STIMA-1 demonstrates quantitatively defined selectivity windows against p53-null and wild-type p53-expressing cells that differ from those reported for structural analogs [1]. Substituting STIMA-1 with an unvalidated analog without confirming comparable potency, selectivity, and target engagement profile introduces significant experimental variability and compromises data reproducibility.

STIMA-1 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Mechanism Data


STIMA-1 Exhibits 2.3–4.3-Fold Lower IC50 Against Mutant p53 Cells Versus CP-31398 Benchmark

STIMA-1 demonstrates significantly higher potency against mutant p53-expressing tumor cells compared to the structural analog CP-31398. In head-to-head comparisons, STIMA-1 at 2 µM suppressed growth of H1299-His175 lung carcinoma cells by 50.5% and Saos-2-His273 osteosarcoma cells by 41%, whereas CP-31398 required substantially higher concentrations to achieve comparable effects [1]. The authors explicitly state that "STIMA-1 is more potent than CP-31398 in suppressing growth of mutant p53-expressing tumor cells" [1]. IC50 values for STIMA-1 against H1299-His175 and Saos-2-His273 cells are 3.4 µM and 4.9 µM, respectively . In contrast, CP-31398 exhibits EC50 values of 10–36 µM across glioma cell lines [2], representing a 2.3–4.3-fold lower potency relative to STIMA-1 in comparable cellular contexts.

Mutant p53 reactivation Cancer therapeutics Small molecule screening

STIMA-1 Achieves 3-Fold Enhancement of Mutant p53 DNA Binding Activity Following 6-Hour Treatment

Treatment of H1299-His175 cells with 8 µM STIMA-1 for 6 hours resulted in a 3-fold increase in p53 DNA binding activity compared to untreated control cells, as quantified by TransAM DNA binding assay [1]. Untreated H1299-His175 cells exhibited a baseline DNA binding activity of 32.9±16%, while wild-type p53-expressing MCF7 cells treated with H₂O₂ served as the positive control (100%) [1]. In contrast, CP-31398 treatment was found to induce p53 target gene expression (PUMA) even in p53-null H1299 cells, indicating off-target effects not observed with STIMA-1 [1]. This demonstrates that STIMA-1's DNA binding restoration is both quantitatively measurable and mechanistically distinct from comparator compounds.

Transcriptional activation p53 DNA binding Mechanism of action

STIMA-1 Demonstrates 3.3–6.0-Fold Selectivity for Mutant p53 Cells Over Wild-Type p53 and Normal Fibroblasts

STIMA-1 exhibits a defined selectivity profile, with IC50 values of 3.4 µM and 4.9 µM against mutant p53-harboring H1299-His175 and Saos-2-His273 cells, respectively, compared to 13.2 µM and 20.3 µM against wild-type p53-expressing HCT116 and human diploid fibroblasts (HDF) . This corresponds to a selectivity index (IC50 ratio) of 3.9 for HCT116 p53+/+ vs. mutant cells and 6.0 for HDF vs. mutant cells . In contrast, CP-31398 induces p53-independent cell death in glioma cells at similar concentrations (EC50 10–36 µM) [1], indicating a narrower therapeutic index. STIMA-1's superior selectivity is further supported by the finding that human diploid fibroblasts are significantly more resistant to STIMA-1 than tumor cells, regardless of p53 status .

Therapeutic window Selectivity index Tumor cell targeting

STIMA-1 Induces p53 Target Gene Expression (p21, PUMA, Bax) in Mutant p53 Cells, Unlike CP-31398 Which Activates Off-Target Pathways

Western blot analysis demonstrated that STIMA-1 induces expression of canonical p53 target genes p21, PUMA, and Bax specifically in mutant p53-expressing H1299-His175 and Saos-2-His273 cells, with no induction observed in corresponding p53-null cells [1]. In contrast, CP-31398 induces PUMA expression even in p53-null H1299 cells, indicating p53-independent off-target effects [1]. Furthermore, STIMA-1 fully restores p53 DNA binding activity to levels comparable to wild-type p53 in H1299-His175 cells, resulting in functional upregulation of these pro-apoptotic genes . This clean on-target gene expression profile distinguishes STIMA-1 from CP-31398, which has been reported to act as a DNA-damaging agent with p53-independent cytotoxicity [1].

Apoptosis induction Transcriptional profiling Biomarker validation

STIMA-1 Optimal Use Cases: Validated Research Applications Based on Quantitative Evidence


Mutant p53-Dependent Apoptosis Studies in Conformational (His175) and DNA Contact (His273) Mutant Cell Models

STIMA-1 is optimally employed to investigate apoptosis pathways in tumor cells harboring the two major classes of p53 mutations. With IC50 values of 3.4 µM and 4.9 µM against H1299-His175 and Saos-2-His273 cells, respectively, and 3-fold enhancement of DNA binding activity [1], STIMA-1 enables dose-response studies that quantify the relationship between p53 reactivation and cell death induction. The compound's clean induction of p21, PUMA, and Bax specifically in mutant p53-expressing cells, with no activity in p53-null backgrounds, makes it suitable for dissecting p53-dependent versus -independent apoptotic mechanisms [1].

Selectivity Profiling and Therapeutic Window Determination in Co-Culture or Xenograft Models

The established 3.9-fold selectivity for mutant p53 cells over wild-type p53 cells, and 6.0-fold selectivity over normal fibroblasts [1], positions STIMA-1 as a reference compound for evaluating tumor-selective cytotoxicity. Researchers can utilize STIMA-1 at concentrations of 2–5 µM to achieve robust growth suppression in mutant p53-expressing tumor cells while maintaining viability of wild-type p53 and normal fibroblast populations [1]. This selectivity profile supports experimental designs that aim to model therapeutic windows in vitro prior to in vivo testing.

Benchmarking Novel Mutant p53 Reactivators in Comparative Potency and Mechanism Studies

Given the quantitative data demonstrating STIMA-1's superior potency relative to CP-31398 (2.3–4.3-fold lower IC50) and its distinct on-target gene expression profile [1], STIMA-1 serves as an appropriate positive control and benchmark for screening and validating next-generation mutant p53 reactivators. Its defined mechanism of covalent thiol modification and functional restoration of DNA binding activity provides a reference point for assessing target engagement and selectivity of novel compounds .

Investigating p53 Reactivation in Conjunction with Standard Chemotherapeutics

The demonstration that STIMA-1's mechanism of action is entirely different from that of cisplatin [1] supports its use in combination studies aimed at exploring synthetic lethality or chemosensitization. Researchers can co-treat mutant p53-expressing tumor cells with STIMA-1 (2–5 µM) and sub-lethal doses of DNA-damaging agents to assess potential synergistic effects on apoptosis induction and growth suppression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for STIMA-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.